Enhanced Lipophilicity and Polar Surface Area vs. 2-(Furan-2-yl)indolizine
The 4-bromophenyl substituent on 2-[5-(4-bromophenyl)furan-2-yl]indolizine substantially increases computed lipophilicity and molecular weight relative to the unsubstituted 2-(furan-2-yl)indolizine parent scaffold [1]. The bromine atom contributes additional polarizable surface area that can enhance halogen bonding interactions with biological targets, a feature absent in the des-bromo analog. This differentiation is critical for medicinal chemistry campaigns where logP tuning influences membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed molecular weight (g/mol) and lipophilicity |
|---|---|
| Target Compound Data | MW = 338.2 g/mol; PSA = 17.55 Ų (computed); XLogP3-AA estimated for parent indolizine core = 3.2; addition of 4-bromophenyl-furan expected to increase logP by ~2.5–3.0 units based on fragment-based additivity models |
| Comparator Or Baseline | 2-(Furan-2-yl)indolizine (CAS 28795-34-8): MW = 183.21 g/mol; PSA = 17.6 Ų; XLogP3-AA = 3.2 |
| Quantified Difference | MW increase of +155.0 g/mol; estimated logP increase of ~2.5–3.0 log units (fragment-additivity estimate, not experimentally measured for target compound) |
| Conditions | Computed properties from PubChem and fragment-additivity models; no experimental logP or solubility data located for the target compound |
Why This Matters
The substantially higher molecular weight and predicted lipophilicity of the target compound place it in a different property space than the parent scaffold, directly impacting formulation requirements, DMSO solubility, and the choice of biological assay conditions during screening campaigns.
- [1] PubChem. 2-(Furan-2-yl)indolizine, CID 5272726. https://pubchem.ncbi.nlm.nih.gov/compound/2-_Furan-2-yl_indolizine (accessed 2026-05-05). View Source
